A Comprehensive Technical Guide to the Synthesis and Characterization of 5,10,15-Tris(4-nitrophenyl)corrole
A Comprehensive Technical Guide to the Synthesis and Characterization of 5,10,15-Tris(4-nitrophenyl)corrole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of 5,10,15-Tris(4-nitrophenyl)corrole, a significant tetrapyrrolic macrocycle with potential applications in catalysis, sensing, and medicine. This document details established synthetic protocols and comprehensive characterization data, presented in a clear and accessible format for researchers in the field.
Introduction
Corroles are a class of aromatic tetrapyrrolic macrocycles that are structural analogs of porphyrins, but with a contracted core due to a direct pyrrole-pyrrole linkage. This structural distinction imparts unique chemical and photophysical properties. The presence of three nitro groups in 5,10,15-Tris(4-nitrophenyl)corrole, strong electron-withdrawing substituents, significantly influences its electronic structure and reactivity, making it a molecule of considerable interest for various applications. Notably, higher yields in the synthesis of meso-triaryl-substituted corroles are often achieved when utilizing benzaldehydes bearing electron-withdrawing substituents.
Synthesis
The most effective and commonly employed method for the synthesis of 5,10,15-Tris(4-nitrophenyl)corrole is the one-pot acid-catalyzed condensation of 4-nitrobenzaldehyde (B150856) with pyrrole (B145914). This approach has been refined to favor the formation of the desired A3-type corrole (B1231805) over the corresponding tetraarylporphyrin. Two prominent procedures are detailed below.
Experimental Protocol 1: One-Pot Synthesis in a Homogeneous Phase
This method, adapted from the work of Paolesse and colleagues, involves the direct condensation of pyrrole and an aldehyde.
Reagents:
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Pyrrole (freshly distilled)
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4-Nitrobenzaldehyde
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Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)
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2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil
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Methanol (B129727) (MeOH)
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Silica (B1680970) Gel for column chromatography
Procedure:
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A solution of 4-nitrobenzaldehyde (3.0 mmol) and freshly distilled pyrrole (6.0 mmol) is prepared in dichloromethane (500 mL).
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The solution is purged with an inert gas (e.g., argon or nitrogen) for 15 minutes.
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A catalytic amount of acid (e.g., TFA or HCl) is added, and the reaction mixture is stirred at room temperature in the dark. The progress of the reaction can be monitored by UV-Vis spectroscopy.
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After the initial condensation (typically 5-15 minutes), an oxidant such as DDQ or p-chloranil (4.5 mmol) is added to the reaction mixture.
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The stirring is continued for an additional 1-2 hours at room temperature.
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The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane in hexane).
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The fractions containing the desired corrole are collected and the solvent evaporated to yield 5,10,15-Tris(4-nitrophenyl)corrole as a dark solid.
Experimental Protocol 2: Synthesis in a Water-Methanol Mixture
An efficient alternative developed by Gryko and Koszarna utilizes a biphasic solvent system to control the reaction and improve yields.
Reagents:
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Pyrrole (freshly distilled)
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4-Nitrobenzaldehyde
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Hydrochloric acid (HCl)
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Methanol (MeOH)
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Water (H2O)
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p-Chloranil
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Dichloromethane (DCM)
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Silica Gel for column chromatography
Procedure:
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4-Nitrobenzaldehyde (1.0 mmol) is dissolved in methanol (100 mL).
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Freshly distilled pyrrole (2.0 mmol) and concentrated hydrochloric acid (10 mL) are added to the solution.
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Water (100 mL) is then added, and the mixture is stirred vigorously at room temperature for 2 hours.
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The precipitated bilane (B1242972) intermediate is collected by filtration and washed with a methanol/water mixture.
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The isolated bilane is dissolved in dichloromethane (100 mL), and p-chloranil (1.5 mmol) is added.
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The solution is stirred at room temperature for 1 hour.
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The reaction mixture is then washed with a saturated aqueous solution of sodium bicarbonate and water.
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The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated.
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The crude product is purified by column chromatography on silica gel.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 5,10,15-Tris(4-nitrophenyl)corrole. The following data is typical for this compound.
Spectroscopic Data
| Technique | Solvent | Observed Peaks |
| UV-Visible Spectroscopy | CH2Cl2 | λmax (nm) (log ε): ~420 (Soret band), ~575, ~615, ~650 (Q-bands) |
| 1H NMR Spectroscopy | CDCl3 | δ (ppm): ~8.5-9.0 (m, 8H, β-pyrrolic-H), ~8.2-8.4 (m, 12H, phenyl-H), ~-2.5 to -3.0 (br s, 3H, inner NH) |
| Mass Spectrometry (FAB) | - | m/z: 661.6 (M+) |
Note: Specific peak positions and multiplicities in NMR may vary slightly depending on the solvent and instrument used.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C37H23N7O6 |
| Molecular Weight | 661.62 g/mol |
| Appearance | Dark green or purple solid |
| Melting Point | >300 °C |
Visualizing the Synthetic Workflow
The synthesis of 5,10,15-Tris(4-nitrophenyl)corrole can be visualized as a multi-step process, beginning with the condensation of precursors and culminating in the final macrocyclic product after oxidation and purification.
